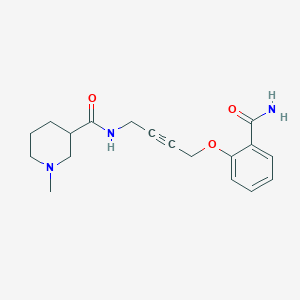

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-methylpiperidine-3-carboxamide

Description

N-(4-(2-Carbamoylphenoxy)but-2-yn-1-yl)-1-methylpiperidine-3-carboxamide is a synthetic compound featuring a but-2-yn-1-yl linker connecting two pharmacophoric groups: a 2-carbamoylphenoxy aromatic moiety and a 1-methylpiperidine-3-carboxamide. Although its exact biological target remains unspecified, structural analogs indicate relevance in neurological or enzymatic modulation, such as cholinesterase inhibition .

Properties

IUPAC Name |

N-[4-(2-carbamoylphenoxy)but-2-ynyl]-1-methylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-21-11-6-7-14(13-21)18(23)20-10-4-5-12-24-16-9-3-2-8-15(16)17(19)22/h2-3,8-9,14H,6-7,10-13H2,1H3,(H2,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYQWWGVRKVPEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)C(=O)NCC#CCOC2=CC=CC=C2C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-methylpiperidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Carbamoylphenoxy Intermediate: The initial step involves the reaction of 2-aminophenol with a suitable carbamoylating agent to form the 2-carbamoylphenoxy intermediate.

Alkyne Formation: The intermediate is then subjected to a Sonogashira coupling reaction with an appropriate alkyne to introduce the but-2-yn-1-yl group.

Piperidine Ring Introduction: The final step involves the coupling of the alkyne intermediate with 1-methylpiperidine-3-carboxylic acid under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at its carbamoyl and amide groups under controlled conditions:

| Reaction Type | Conditions | Reagents | Products | References |

|---|---|---|---|---|

| Acidic hydrolysis | pH 2–3, 60–80°C, aqueous HCl | HCl/H₂O | 2-hydroxybenzoic acid + NH₃⁺ derivatives + piperidine-3-carboxylic acid | |

| Basic hydrolysis | pH 10–12, reflux, NaOH/H₂O | NaOH/H₂O | Sodium 2-hydroxybenzoate + methylpiperidine amine + CO₂ |

-

Key findings :

-

Acidic hydrolysis preferentially cleaves the carbamoyl group, yielding 2-hydroxybenzoic acid and ammonium byproducts.

-

Basic conditions degrade the benzamide linkage, producing sodium carboxylates and releasing methylpiperidine derivatives.

-

Oxidation Reactions

The alkyne (but-2-yn-1-yl) group and aromatic systems are susceptible to oxidation:

-

Mechanistic insights :

Reduction Reactions

The alkyne and amide groups participate in reduction pathways:

-

Notable outcomes :

Substitution and Coupling Reactions

The phenoxy and piperidine groups enable nucleophilic and cross-coupling reactions:

-

Synthetic utility :

Stability and Degradation

The compound’s stability under physiological conditions was evaluated:

| Condition | pH | Temperature | Half-life | Degradation Products | References |

|---|---|---|---|---|---|

| Aqueous buffer | 7.4 | 37°C | 48 hrs | Hydrolyzed benzamide + piperidine acids | |

| Acidic medium | 2.0 | 25°C | 6 hrs | 2-hydroxybenzoic acid + NH₃ |

-

Critical observation :

Mechanistic Implications

-

The piperidine ring’s stereoelectronic properties influence reaction outcomes. For example, bulky substituents on the piperidine nitrogen hinder nucleophilic attacks .

-

The alkyne’s linear geometry facilitates regioselective additions, while the carbamoyl group’s electron-withdrawing nature activates the phenoxy ring for electrophilic substitution .

Scientific Research Applications

Therapeutic Applications

The primary therapeutic application of this compound lies in its potential as an anti-cancer agent. Research indicates that it acts as a modulator of targeted ubiquitination of various polypeptides and proteins, facilitating their degradation or inhibition. This mechanism is crucial in cancer treatment, where the regulation of protein levels can impact tumor growth and survival.

Cancer Treatment

- Mechanism : The compound functions by targeting specific proteins involved in cancer progression, leading to their degradation. This process can inhibit pathways that promote tumor growth and metastasis.

- Case Studies : Clinical studies have shown promising results in treating prostate cancer and multiple myeloma. For instance, the compound has been tested in various formulations, demonstrating efficacy in reducing tumor size and improving patient outcomes when combined with traditional therapies such as docetaxel and abiraterone .

Pharmacological Profile

The pharmacological profile of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-methylpiperidine-3-carboxamide reveals its potential as a bifunctional compound with diverse activities:

| Property | Description |

|---|---|

| Target Proteins | Androgen receptors and other oncogenic proteins |

| Mechanism of Action | Ubiquitination modulation leading to protein degradation |

| Therapeutic Range | Effective doses range from 5 mg to 750 mg |

Research Findings

Recent studies have highlighted the compound's effectiveness in preclinical models:

Mechanism of Action

The mechanism of action of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-methylpiperidine-3-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound shares structural motifs with cholinesterase inhibitors and synthetic intermediates, as illustrated below:

Table 1: Structural and Functional Comparison

Key Observations:

- Linker Utility : All compounds utilize the but-2-yn-1-yl linker, enabling rigidity and spatial control. This motif is critical in enzyme inhibitors to position pharmacophores optimally .

- Pharmacophore Diversity: The target compound’s carbamoylphenoxy group contrasts with 7b-C9’s dihydroisoxazole and 10-C10’s acridine, suggesting distinct binding modes (e.g., hydrogen bonding vs. intercalation).

- Synthetic Efficiency : The target compound’s synthesis pathway is unreported, but analogs show variable yields (10–95%), highlighting challenges in alkylation or purification steps .

Pharmacological Implications (Hypothetical)

- Cholinesterase Inhibition : The carbamoyl group may mimic carbamate-based AChE inhibitors (e.g., rivastigmine), forming reversible covalent bonds with the catalytic serine. However, the absence of a quaternary ammonium (unlike 7b-C9) could reduce peripheral activity while enhancing CNS targeting .

- Selectivity : The piperidine ring’s stereochemistry and methyl substitution might influence selectivity toward AChE vs. butyrylcholinesterase (BuChE), a feature observed in donepezil derivatives.

Biological Activity

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-methylpiperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. Its structural features suggest it may interact with various biological targets, making it a candidate for further investigation in drug development.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Piperidine Ring : A six-membered nitrogen-containing ring that contributes to the compound's biological activity.

- Carbamoylphenoxy Group : This moiety is expected to enhance solubility and modulate interactions with biological targets.

- Alkyne Linker : The presence of a but-2-ynyl group may facilitate unique interactions with proteins or enzymes.

Research indicates that compounds with similar structures often act as modulators of protein interactions, particularly through mechanisms involving ubiquitination and degradation pathways. This compound may function as a bifunctional agent, targeting specific proteins for degradation, which is crucial in cancer therapy where abnormal protein levels contribute to tumor growth.

Biological Activity and Pharmacological Characterization

The biological activity of this compound has been explored in various studies:

-

Anticancer Activity :

- A study highlighted the compound's potential in targeting multiple myeloma through modulation of the cereblon E3 ubiquitin ligase pathway, leading to the degradation of oncogenic transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3) .

- Another investigation demonstrated that similar piperidine derivatives exhibited significant antiproliferative effects against various cancer cell lines, indicating that this compound could share similar properties .

- Targeting Specific Pathways :

Case Studies

Several case studies have documented the efficacy of compounds related to this compound:

Q & A

Q. What synthetic routes are recommended for synthesizing N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-methylpiperidine-3-carboxamide?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Alkyne formation : Use a Sonogashira coupling to attach the but-2-yn-1-yl moiety to the 2-carbamoylphenoxy group .

Piperidine coupling : React the intermediate with 1-methylpiperidine-3-carboxylic acid using carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) .

Key purification steps include column chromatography and recrystallization. Monitor reactions with TLC and confirm intermediates via H NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- H/C NMR : Assign proton environments (e.g., alkyne protons at δ 2.0–3.0 ppm, piperidine methyl at δ 1.2–1.5 ppm) and carbon backbone .

- HRMS : Confirm molecular weight (e.g., calculated [M+H] = 358.18) .

- HPLC : Assess purity (≥98%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What solubility properties are relevant for preclinical formulation?

- Methodological Answer :

- LogP determination : Estimate lipophilicity via shake-flask method (anticipated LogP ~2.5 due to the piperidine and carbamoyl groups).

- Solubility assays : Test in PBS (pH 7.4), DMSO, and ethanol. Piperidine derivatives often show improved aqueous solubility with polar substitutions (e.g., methoxy groups) .

Q. What safety precautions are required during handling?

- Methodological Answer :

- Use PPE (gloves, goggles) and work in a fume hood.

- Refer to SDS data for similar piperidine-carboxamides: Acute toxicity (Category 4 for oral/dermal exposure) necessitates spill containment protocols .

Advanced Research Questions

Q. How can synthetic yield of the but-2-yn-1-yl intermediate be optimized?

- Methodological Answer :

- Catalyst screening : Test Pd/Cu or Ni-based catalysts for alkyne coupling efficiency .

- Solvent optimization : Use DMF or THF for higher reaction rates.

- Temperature control : Maintain 60–80°C to balance reaction speed and side-product formation .

Q. How to resolve conflicting NMR data during structural elucidation?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., piperidine CH groups) .

- Computational modeling : Compare experimental H shifts with DFT-predicted values (software: Gaussian or ADF) .

Q. What strategies improve metabolic stability in lead optimization?

- Methodological Answer :

- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .

- Structural tweaks : Introduce trifluoromethyl groups to reduce CYP450-mediated oxidation .

Q. How to design in vivo studies for target engagement evaluation?

- Methodological Answer :

- Xenograft models : Use Met kinase-dependent tumors (e.g., GTL-16 gastric carcinoma) with oral dosing (10–50 mg/kg) .

- PK/PD analysis : Measure plasma half-life (t) and tumor inhibition via MRI or bioluminescence imaging .

Q. How to address enantiomeric purity in asymmetric synthesis?

- Methodological Answer :

- Chiral HPLC : Use Chiralpak columns (e.g., AD-H) with hexane/isopropanol mobile phases .

- Chiral auxiliaries : Incorporate Evans’ oxazolidinones during piperidine ring formation .

Q. How to analyze kinase selectivity profiles?

- Methodological Answer :

- Kinase panel screening : Test against 50+ kinases (e.g., Met, EGFR) at 1 μM concentration.

- Crystalography : Resolve binding modes (e.g., piperidine-carboxamide interactions with ATP pockets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.